molecular formula C14H16N2O B4242230 3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide

3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide

Cat. No.: B4242230
M. Wt: 228.29 g/mol
InChI Key: UGNCTVSWEUCFCB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide is an organic compound that features a pyrrole ring substituted with two methyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione is condensed with an amine to form the pyrrole ring . The resulting pyrrole can then be further functionalized to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or bismuth nitrate pentahydrate can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Pyrrolinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylpyrrol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring and a benzamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-4-7-12(14(15)17)8-13(9)16-10(2)5-6-11(16)3/h4-8H,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNCTVSWEUCFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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